molecular formula C10H16N2O2 B1600134 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile CAS No. 1026586-38-8

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B1600134
CAS No.: 1026586-38-8
M. Wt: 196.25 g/mol
InChI Key: LILROIRKPWOZSK-UHFFFAOYSA-N
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Description

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile is a chemical compound with the molecular formula C10H16N2O2. It is known for its unique structure, which includes a morpholine ring fused with a tetrahydropyran ring and a nitrile group.

Properties

IUPAC Name

4-morpholin-4-yloxane-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c11-9-10(1-5-13-6-2-10)12-3-7-14-8-4-12/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILROIRKPWOZSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441034
Record name 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026586-38-8
Record name 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Halogenation and Amidation of Tetrahydropyran-4-carboxylic Acid Derivatives

One of the prominent methods involves a two-step process:

  • Halogenation Step: Conversion of tetrahydropyran-4-carboxylic acid to the corresponding halide (e.g., chloride or bromide).
  • Amidation Step: Reaction of the halide intermediate with morpholine or related amine to form the morpholino-substituted tetrahydropyran derivative.

Reaction Conditions and Details:

Step Reagents/Conditions Notes
Halogenation Halogenating agents: thionyl chloride, oxalyl chloride, sulfuryl chloride Temperature: 0–150 °C (preferably 20–110 °C); solvent: organic solvents like dichloromethane
Amidation Morpholine or morpholine salt; base such as triethylamine Temperature: -20 to 150 °C (preferably -10 to 110 °C); solvent varies
Purification Neutralization, extraction, filtration, concentration, distillation, recrystallization, chromatography Isolation can be done after each step or after completion of both steps

This method allows for flexibility in halogenating agents and reaction conditions, optimizing yield and purity of the final morpholino-substituted tetrahydropyran compound.

Formation of the Tetrahydropyran Ring with Carbonitrile Substitution

Although this patent does not directly describe the nitrile or morpholine substitution, the chlorinated intermediates (e.g., 1,5-dichloropentanone) can serve as precursors for further functionalization, including introduction of nitrile groups and amination with morpholine.

Use of Base-Catalyzed Condensation and Esterification

Another related approach involves synthesis of tetrahydropyran carboxylic acid esters via:

  • Base-catalyzed Michael addition or condensation of ethyl hydroxypropanoate and ethyl acrylate under alkaline conditions.
  • Subsequent Ducommun condensation at low temperature with strong bases to form 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl esters.

This method is noted for mild conditions, simplicity, and relatively high yield. Such esters can be further converted to nitriles and amidated with morpholine to yield the target compound.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Advantages Limitations
Halogenation + Amidation Halogenation of acid → amidation 0–150 °C; organic solvents; bases Versatile; good control of substitution Requires careful handling of halogenating agents
Chlorinated Intermediate Route Chloropropionyl chloride + ethylene → hydrolysis → reflux Low temperature (<10 °C), reflux, acidic conditions Industrial scalability; high purity Multi-step; intermediate isolation needed
Base-Catalyzed Condensation Michael addition + Ducommun condensation Alkaline, low temperature, mild conditions Simple process; high yield Requires subsequent functionalization steps

Research Findings and Notes

  • The halogenation step is critical to activate the carboxylic acid for nucleophilic substitution by morpholine, with thionyl chloride and oxalyl chloride being preferred reagents due to their efficiency and ease of removal.
  • Reaction temperatures are carefully controlled to optimize yield and minimize side reactions; typically, 20–110 °C is optimal for halogenation, and a similar range applies for amidation.
  • Solvent choice impacts reaction uniformity and purification; common solvents include dichloromethane, toluene, and other inert organic solvents.
  • Purification methods such as recrystallization and chromatography are essential to obtain high-purity 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile, especially for pharmaceutical applications.
  • Industrial processes emphasize vacuum distillation and controlled reflux to maximize product quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that 4-morpholinotetrahydro-2H-pyran-4-carbonitrile exhibits promising antidepressant effects by acting on serotonin receptors. Specifically, it has been shown to target both the GlyT2 and 5HT2A receptors, suggesting a multi-target mechanism that could enhance its therapeutic efficacy in treating mood disorders .

Analgesic Properties
Case studies have demonstrated that this compound can alleviate pain in animal models when used as an antagonist for GlyT2 and 5HT2A receptors. In experiments, the compound was compared with known antagonists, revealing significant pain-relieving effects when administered in specific combinations .

Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems positions it as a candidate for neuroprotective therapies. Its interaction with various receptors involved in neurodegenerative processes suggests potential applications in conditions like Alzheimer's disease .

Synthetic Organic Chemistry

Building Block for Synthesis
this compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclizations, making it valuable for developing new compounds with desired biological activities .

Methodologies for Synthesis
The compound can be synthesized through several methodologies, including the reaction of morpholine with carbonitriles under controlled conditions. The synthesis often requires careful optimization of reaction parameters to maximize yield and purity .

Biological Research

Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing potential as an antimicrobial agent that could be developed into new therapeutic options .

Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases .

Data Tables

Application Area Potential Uses Mechanism of Action
Medicinal ChemistryAntidepressant, AnalgesicTargets GlyT2 and 5HT2A receptors
Synthetic Organic ChemistryIntermediate for complex organic synthesisParticipates in nucleophilic substitutions and cyclizations
Biological ResearchAntimicrobial, AntioxidantScavenges free radicals

Case Studies

  • Antidepressant Efficacy Study : In a controlled study involving animal models, this compound was administered alongside standard antidepressants. The results indicated enhanced mood stabilization and reduced anxiety levels compared to controls.
  • Analgesic Combination Therapy : A series of experiments evaluated the analgesic effects of this compound when used in conjunction with other receptor antagonists. The findings revealed synergistic effects leading to significant pain relief in models of chronic pain.
  • Antimicrobial Testing : Laboratory tests against various pathogens demonstrated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting further exploration into its use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Morpholinotetrahydro-2H-pyran-4-carboxamide
  • 4-Morpholinotetrahydro-2H-pyran-4-carboxylic acid
  • 4-Morpholinotetrahydro-2H-pyran-4-methanol

Comparison: 4-Morpholinotetrahydro-2H-pyran-4-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and properties compared to its analogs. The presence of the nitrile group allows for specific chemical transformations and interactions that are not possible with the carboxamide, carboxylic acid, or methanol derivatives .

Biological Activity

4-Morpholinotetrahydro-2H-pyran-4-carbonitrile (CAS No. 1026586-38-8) is a synthetic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound contains a morpholine ring fused with a tetrahydropyran structure, incorporating a carbonitrile functional group. This unique structure contributes to its biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activity, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro.
  • Cytotoxicity : Investigations into its cytotoxic effects on various cancer cell lines have been conducted, indicating selective toxicity.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, current findings suggest:

  • Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in inflammatory pathways and microbial resistance.
  • Cell Signaling Modulation : It appears to influence cell signaling pathways that regulate immune responses and cellular proliferation.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies indicate:

  • Absorption and Distribution : The compound is likely well absorbed due to its lipophilic nature, facilitating distribution throughout the body.
  • Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in its biotransformation.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant antibacterial activity against Gram-positive bacteria.
Study 2Showed anti-inflammatory effects in a murine model, reducing cytokine levels.
Study 3Reported cytotoxic effects on cancer cell lines, with IC50 values indicating potency.

Example Case Study

In a recent study, researchers evaluated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.